Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, a methylamino group, and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of advanced reactors and continuous flow systems can optimize reaction conditions and minimize by-products. The final product is usually purified through crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-methylpiperazine-1-carboxylate: Shares the tert-butyl and carboxylate ester groups but differs in the bicyclic structure.
Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate: Similar in having a tert-butyl group and a methylamino group but differs in the overall molecular framework.
Uniqueness
Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .
Biological Activity
Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H22N2O2·HCl
- Molecular Weight : 226.32 g/mol
- CAS Number : 220598-37-8
The compound features a bicyclic structure that contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the metabotropic glutamate receptors (mGluRs). Research indicates that it acts as a positive allosteric modulator (PAM) for mGluR2, enhancing receptor function and potentially influencing synaptic transmission and plasticity in the central nervous system (CNS) .
Pharmacological Effects
- Neuroprotective Properties :
- Analgesic Effects :
- Antidepressant Activity :
In Vitro Studies
A series of in vitro experiments assessed the binding affinity and selectivity of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate at various mGluR subtypes. Results indicated a high affinity for mGluR2, with minimal interaction with other subtypes, suggesting a targeted therapeutic potential .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in reducing symptoms associated with anxiety and depression. The results showed significant reductions in anxiety-like behaviors in rodents, supporting its potential as an anxiolytic agent .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12-4)5-8(13)6-11;/h8,12H,5-7H2,1-4H3;1H |
InChI Key |
ALWFBGNYSSSYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)NC.Cl |
Origin of Product |
United States |
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